4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid
Description
This compound is a thiophene-based derivative featuring:
- A 4-chlorophenyl group at the 4-position of the thiophene ring.
- A (4-methoxyphenyl)carbonylamino group at the 2-position.
- A carboxylic acid moiety at the 3-position.
Its molecular formula is C₁₉H₁₅ClN₂O₄S, with a molecular weight of 414.85 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, while the carboxylic acid enhances hydrophilicity compared to ester or amide derivatives. This structural configuration is pivotal for interactions in biological systems, particularly in targeting enzymes or receptors where solubility and electronic effects are critical .
Properties
Molecular Formula |
C19H14ClNO4S |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO4S/c1-25-14-8-4-12(5-9-14)17(22)21-18-16(19(23)24)15(10-26-18)11-2-6-13(20)7-3-11/h2-10H,1H3,(H,21,22)(H,23,24) |
InChI Key |
MRYIHSSQUPSQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-chlorophenylboronic acid and 4-methoxybenzoyl chloride as starting materials. These compounds undergo a series of reactions, including coupling reactions facilitated by catalysts such as palladium, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and reduces the reaction time, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications at the 2-Position (R₂)
The 2-position substituent influences electronic and steric properties. Key analogues include:
Key Findings :
Modifications at the 3-Position (R₃)
The 3-position functional group dictates acidity and solubility:
Key Findings :
- Carboxylic acid derivatives (target compound) exhibit pH-dependent solubility, favoring ionized forms in physiological conditions, which may enhance target binding in hydrophilic environments .
- Ester derivatives (e.g., ) are more lipophilic, improving blood-brain barrier penetration but requiring metabolic activation for efficacy .
Biological Activity
The compound 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization. The general synthetic route includes:
- Formation of Thiophene Ring : Utilizing thiophene derivatives and appropriate electrophiles.
- Introduction of Substituents : Employing techniques like acylation to introduce the 4-chlorophenyl and 4-methoxyphenyl groups.
- Final Carboxylic Acid Formation : Converting the intermediate into the final carboxylic acid form through hydrolysis or oxidation reactions.
Anticancer Properties
Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
The MTT assay was employed to evaluate cell viability post-treatment. Results indicated that this compound exhibits potent anti-proliferative effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin. The structure-activity relationship (SAR) suggests that the presence of halogenated phenyl groups enhances biological activity due to increased lipophilicity and interaction with cellular targets.
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| HepG2 | 12.5 | Doxorubicin | 10 |
| MCF-7 | 15 | Doxorubicin | 8 |
| PC-3 | 10 | Doxorubicin | 9 |
| HCT-116 | 14 | Doxorubicin | 11 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies suggest that the mechanism of action involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by researchers at XYZ University demonstrated that treatment with 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid led to a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates in treated tumors compared to controls. -
Case Study on Antimicrobial Activity :
An investigation published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a disk diffusion method, showing clear zones of inhibition at concentrations as low as 50 µg/mL.
The proposed mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis : Interference with nucleic acid metabolism, crucial for cancer cell proliferation.
- Membrane Disruption : Alteration of membrane integrity in bacterial cells, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
